5-(4-Chloro-2-methylphenyl)picolinic acid
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Overview
Description
5-(4-Chloro-2-methylphenyl)picolinic acid is an organic compound with the chemical formula C₁₃H₁₀ClNO₂ This compound is a derivative of picolinic acid, featuring a chloro and methyl-substituted phenyl group attached to the picolinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-2-methylphenyl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylbenzene and picolinic acid.
Reaction: The 4-chloro-2-methylbenzene undergoes a Friedel-Crafts acylation reaction with picolinic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-2-methylphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(4-Chloro-2-methylphenyl)picolinic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-2-methylphenyl)picolinic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways and processes, including enzyme activity and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: The parent compound, which lacks the chloro and methyl substituents.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at a different position.
Isonicotinic Acid: Another isomer with the carboxyl group at yet another position.
Uniqueness
5-(4-Chloro-2-methylphenyl)picolinic acid is unique due to the presence of the chloro and methyl substituents on the phenyl ring
Properties
IUPAC Name |
5-(4-chloro-2-methylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-6-10(14)3-4-11(8)9-2-5-12(13(16)17)15-7-9/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDVNFWHKIEDPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CN=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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